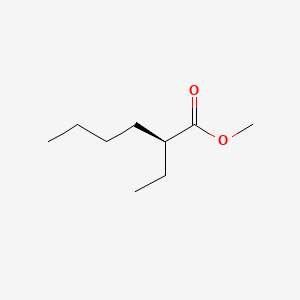

Methyl 2-ethylhexanoate, (S)-

Description

Contextualizing Chiral Esters in Contemporary Chemical Science

Chiral esters are a class of organic compounds of significant interest in modern chemistry. Their importance stems from their prevalence in nature and their utility as building blocks in synthesis. Many are key constituents of natural fruit aromas and are widely used in the food, cosmetic, and pharmaceutical industries. scielo.br The global market for food flavors, valued in the billions, relies heavily on these aromatic compounds. scielo.br

The development of efficient methods for asymmetric synthesis—chemical reactions that selectively produce one enantiomer over the other—is a major focus in organic chemistry. nih.gov Chiral esters are frequent targets and intermediates in this field. nih.govnih.gov Advanced catalytic techniques, including those using palladium or rhodium, have been developed for the enantioselective synthesis of various chiral esters. nih.govrsc.org Furthermore, biocatalysis, which uses enzymes like lipases, offers an environmentally friendly and highly stereoselective alternative for producing these valuable compounds. scielo.br Beyond their roles as products and intermediates, some chiral esters serve as sensitive probes for studying and sensing chirality itself. acs.org

The Enantiomeric Significance of (S)-Methyl 2-Ethylhexanoate (B8288628) within Organic Synthesis

The enantiomeric purity of a chiral compound is crucial, as different stereoisomers can exhibit distinct biological activities and chemical properties. In the case of the parent acid, 2-ethylhexanoic acid, the (S)-enantiomer is the form found naturally in some fruit juices. researchgate.net Research has also indicated that the (S)-enantiomer of 2-ethylhexanoic acid is a more potent biological agent than its (R)-counterpart in certain contexts, suggesting a specific interaction with chiral receptors in biological systems. inchem.org This inherent stereoselectivity in nature underscores the importance of accessing enantiomerically pure forms like (S)-methyl 2-ethylhexanoate for specific applications.

In organic synthesis, (S)-methyl 2-ethylhexanoate serves as a valuable chiral intermediate. ontosight.ai It is a precursor in the synthesis of more complex molecules, including certain pesticides and pharmaceuticals. ontosight.ai A notable application is its use in the transesterification process to produce plasticizers like triethylene glycol bis(2-ethylhexanoate). smolecule.comgoogle.com The ability to start with a specific enantiomer like (S)-methyl 2-ethylhexanoate is critical when the final product's properties depend on its stereochemistry. The synthesis of this compound can be achieved through methods such as the direct esterification of (S)-2-ethylhexanoic acid with methanol (B129727) or via enantioselective reactions. smolecule.com For instance, microbial esterases have been shown to perform enantioselective hydrolysis on related esters, allowing for the separation of enantiomers and providing access to the (S)-acid, which can then be esterified. researchgate.net

Research Trajectories and Academic Relevance of the (S)-Configuration

Current research involving chiral esters like (S)-methyl 2-ethylhexanoate is primarily focused on the development of highly efficient and selective synthetic methodologies. A significant trajectory involves advancing catalytic and biocatalytic systems to produce these compounds with high enantiomeric excess. scielo.br This includes the use of continuous-flow reactors which can offer higher conversion rates compared to traditional batch processes. scielo.br

The academic relevance of the (S)-configuration is also tied to the broader study of its parent compound, 2-ethylhexanoic acid, and its derivatives. These compounds are investigated for a wide range of uses, including as precursors in materials science, as catalysts for ring-opening polymerizations, and as drying agents in the paint industry. researchgate.netresearchgate.net The lipophilicity and steric properties conferred by the 2-ethylhexyl group provide unique advantages in these applications. researchgate.net

Furthermore, the stereoselective biological activity of the parent acid drives continued investigation into the properties of its individual enantiomers. inchem.org Understanding how the (S)-configuration interacts with biological systems is crucial. Research also continues to explore the utility of (S)-methyl 2-ethylhexanoate as a building block, with recent patents detailing improved synthesis routes for its derivatives, highlighting its ongoing commercial and academic importance. google.comgoogleapis.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

143005-67-8 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

methyl (2S)-2-ethylhexanoate |

InChI |

InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3/t8-/m0/s1 |

InChI Key |

KICUISADAVMYCJ-QMMMGPOBSA-N |

Isomeric SMILES |

CCCC[C@H](CC)C(=O)OC |

Canonical SMILES |

CCCCC(CC)C(=O)OC |

Origin of Product |

United States |

Advanced Methodologies for Stereoselective Synthesis of Methyl 2 Ethylhexanoate, S

Chemoenzymatic Approaches for Enantioselective Production

Biocatalysis, particularly through the use of enzymes, offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov Lipases are the most prominent class of enzymes for these transformations due to their broad substrate specificity, high enantioselectivity, and lack of a need for cofactors. mdpi.com

Lipase-Catalyzed Esterification and Transesterification Strategies

Lipases are highly effective in catalyzing the stereoselective acylation of alcohols and the esterification of acids under mild conditions. mdpi.com The synthesis of (S)-Methyl 2-ethylhexanoate (B8288628) can be achieved through direct esterification of 2-ethylhexanoic acid with methanol (B129727) or via transesterification. The mechanism for lipase-catalyzed reactions typically follows a Ping-Pong Bi-Bi model, where the enzyme first forms an acyl-enzyme intermediate with the acid or ester, which then reacts with the alcohol. nih.govnih.gov

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435, is one of the most widely used and efficient biocatalysts for ester synthesis. nih.govnih.gov Its high activity and stability make it a preferred choice. nih.gov The enantioselectivity of the lipase is crucial; the enzyme's active site preferentially accommodates one enantiomer of the racemic acid, leading to the production of an optically enriched ester. encyclopedia.pub For instance, in the resolution of racemic 2-ethylhexanoic acid, a lipase would selectively esterify the (S)-enantiomer at a much higher rate than the (R)-enantiomer.

Several factors influence the success of these reactions, including the choice of solvent, temperature, and substrate molar ratio. nih.gov While some biocatalytic productions of 2-ethylhexanoic acid esters have been described, challenges such as long reaction times and the need for high biocatalyst concentrations can limit efficiency. nih.gov

Table 1: Lipase-Catalyzed Synthesis of Chiral Esters

| Lipase Source | Substrates | Reaction Type | Key Findings |

|---|---|---|---|

| Candida antarctica Lipase B (Novozym® 435) | 2-ethylhexanoic acid, 2-ethyl-1-hexanol | Esterification | Capable of synthesizing branched-chain esters in a solvent-free medium. nih.gov |

| Pseudomonas cepacia Lipase | Racemic 3-cyano-5-methylhexanoic acid ethyl ester | Hydrolysis | Demonstrated high enantioselectivity for producing the (S)-enantiomer, a precursor for Pregabalin. researchgate.net |

Biocatalytic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely applied industrial method for accessing enantiomerically pure compounds from racemates. encyclopedia.pub This technique exploits the differential reaction rates of two enantiomers with a chiral catalyst, typically an enzyme. encyclopedia.pub In the context of Methyl 2-ethylhexanoate, a racemic mixture can be resolved through enantioselective hydrolysis catalyzed by a lipase.

The lipase will preferentially hydrolyze one ester enantiomer—for example, the (R)-ester—into the corresponding 2-ethylhexanoic acid and methanol, leaving the unreacted (S)-Methyl 2-ethylhexanoate in high enantiomeric excess. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. encyclopedia.pub

To overcome this 50% yield limitation, a dynamic kinetic resolution (DKR) process can be employed. DKR combines the enzymatic resolution with an in situ racemization of the less reactive enantiomer. encyclopedia.pub This is often achieved by coupling the lipase with a metal catalyst (e.g., a ruthenium complex) that continuously converts the slow-reacting (R)-enantiomer into the reactive (S)-enantiomer, allowing for a theoretical yield of up to 100%. encyclopedia.puborganic-chemistry.org

Engineered Enzyme Systems and Bioreactor Optimization

To enhance the efficiency, selectivity, and stability of biocatalysts, protein engineering has become an indispensable tool. nih.gov Through techniques like directed evolution and rational design, enzymes can be tailored for specific substrates and reaction conditions that are not optimal for the wild-type enzyme. nih.govnih.gov For example, the active site of a lipase can be mutated to better accommodate the bulky 2-ethylhexyl group, thereby increasing catalytic activity and enantioselectivity. illinois.edu Computational tools and in silico modeling can guide these engineering efforts by predicting the effects of specific mutations. nih.govresearchgate.net

Table 2: Bioreactor and Process Optimization Parameters

| Parameter | Optimal Condition/Strategy | Rationale |

|---|---|---|

| Enzyme State | Immobilized on a solid support | Enhances stability, allows for easy separation and reuse, enables continuous processes. nih.gov |

| Reactor Type | Continuous packed-bed bioreactor | Minimizes labor and overhead costs, can operate for extended periods without loss of activity. nih.gov |

| Temperature | Optimized for specific lipase (e.g., 60°C for Novozym 435) | Balances reaction rate and enzyme stability; excessively high temperatures can cause denaturation. frontiersin.org |

| Solvent | Solvent-free or non-polar organic solvent (e.g., n-hexane) | Reduces environmental impact and simplifies downstream processing. nih.gov Minimal water is needed to maintain enzyme activity. nih.gov |

| Substrate Ratio | Equimolar or slight excess of one substrate | Prevents substrate inhibition and maximizes conversion. |

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides powerful, non-enzymatic pathways to chiral molecules by using chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. wikipedia.org

Chiral Catalyst-Mediated Enantioselective Transformations

Catalytic asymmetric synthesis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. encyclopedia.pub This approach is highly efficient and is a cornerstone of modern organic synthesis. nih.gov The catalyst, which can be a transition metal complex with a chiral ligand or a chiral organocatalyst, creates a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. wikipedia.orgmdpi.com

For the synthesis of (S)-Methyl 2-ethylhexanoate, a potential strategy would involve the asymmetric hydrogenation or alkylation of a prochiral precursor. For example, an α,β-unsaturated ester could be subjected to asymmetric conjugate addition of an ethyl group using a chiral copper-phosphine catalyst system. Such methods have proven effective for creating α-quaternary stereocenters in ketones and esters. nih.gov The choice of the chiral ligand is critical for achieving high enantioselectivity.

Stereocontrolled Reactions via Chiral Auxiliaries

The chiral auxiliary approach is a reliable and well-established method for asymmetric synthesis. wikipedia.orgsigmaaldrich.com It involves the temporary incorporation of a chiral molecule (the auxiliary) onto a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

A common strategy applicable to the synthesis of (S)-2-ethylhexanoic acid (the precursor to the target ester) involves the use of Evans oxazolidinone auxiliaries. The synthesis would proceed as follows:

Acylation of a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) with butanoyl chloride to form an N-acyl imide.

Formation of a stereochemically defined enolate using a suitable base. The chiral auxiliary blocks one face of the enolate.

Diastereoselective alkylation of the enolate with an ethyl halide (e.g., ethyl iodide). The electrophile attacks from the less sterically hindered face, leading to the formation of a new stereocenter with a specific configuration.

Removal of the chiral auxiliary by hydrolysis (e.g., with lithium peroxide) to yield the enantiomerically pure (S)-2-ethylhexanoic acid, which can then be esterified to give (S)-Methyl 2-ethylhexanoate. tsijournals.com

This method is highly effective for setting the absolute stereochemistry at the α-position of carboxylic acids. tsijournals.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (S)-Methyl 2-ethylhexanoate |

| 2-ethylhexanoic acid |

| Methanol |

| (R)-Methyl 2-ethylhexanoate |

| Ruthenium |

| (S)-4-benzyl-2-oxazolidinone |

| Butanoyl chloride |

| Ethyl iodide |

| Lithium peroxide |

| 2-ethyl-1-hexanol |

| 3-cyano-5-methylhexanoic acid ethyl ester |

Novel Chemical Pathways for the Construction of the (S)-Chiral Center

The construction of the stereogenic center at the C2 position of 2-ethylhexanoate derivatives with high enantioselectivity can be achieved through various modern synthetic methodologies. One prominent approach involves the use of chiral auxiliaries to direct the stereochemical outcome of alkylation reactions.

A notable example is the asymmetric synthesis of the parent acid, (S)-2-ethylhexanoic acid, which can be subsequently esterified to yield the target methyl ester. This method utilizes the chiral auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The process begins with the formation of a chiral hydrazone from the reaction of hexanal (B45976) with SAMP. This hydrazone is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral azaenolate. The subsequent alkylation of this intermediate with ethyl iodide proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Finally, removal of the auxiliary yields the desired (S)-2-ethylhexanoic acid.

The key to this stereocontrol lies in the rigid, chelated transition state formed by the lithium azaenolate, where the chiral auxiliary effectively shields one face of the molecule, directing the incoming electrophile (ethyl iodide) to the opposite face.

| Parameter | Details |

| Starting Material | Hexanal |

| Chiral Auxiliary | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) nih.gov |

| Key Intermediate | Chiral SAMP-hydrazone |

| Alkylation Agent | Ethyl iodide |

| Base | Lithium diisopropylamide (LDA) |

| Stereochemical Outcome | High diastereoselectivity |

| Final Product (after auxiliary removal) | (S)-2-ethylhexanoic acid nih.gov |

This method provides a reliable pathway to the enantiomerically enriched carboxylic acid, which can then be converted to Methyl 2-ethylhexanoate, (S)- through standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst.

Hybrid Synthetic Strategies Integrating Chemical and Biocatalytic Steps

Hybrid strategies that combine the strengths of both chemical synthesis and biocatalysis offer elegant and efficient routes to enantiomerically pure compounds like (S)-Methyl 2-ethylhexanoate. These approaches often involve a non-selective chemical synthesis to produce a racemic mixture, followed by an enzymatic kinetic resolution to isolate the desired enantiomer.

One such strategy involves the enzymatic resolution of a racemic precursor, such as racemic 2-ethylhexanol. The racemic alcohol can be prepared through standard chemical methods. Subsequently, a lipase-catalyzed acylation in the presence of an acyl donor can selectively acylate one of the enantiomers, allowing for the separation of the acylated and unreacted enantiomers. For instance, lipases are known to exhibit high enantioselectivity in the acylation of chiral secondary alcohols.

Alternatively, a racemic mixture of Methyl 2-ethylhexanoate can be subjected to enzymatic hydrolysis. In this scenario, a lipase would selectively hydrolyze one of the enantiomers to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. For example, lipase from Candida antarctica B (often immobilized as Novozym 435) is a robust and widely used biocatalyst for the resolution of a variety of esters.

A plausible hybrid strategy for obtaining (S)-Methyl 2-ethylhexanoate could be:

Chemical Synthesis: Racemic 2-ethylhexanoic acid is synthesized via conventional methods.

Esterification: The racemic acid is converted to racemic Methyl 2-ethylhexanoate.

Enzymatic Kinetic Resolution: The racemic ester is subjected to hydrolysis catalyzed by a lipase that selectively acts on the (R)-enantiomer. This would leave the desired (S)-Methyl 2-ethylhexanoate unreacted and in high enantiomeric excess.

The successful application of this approach is contingent on the selection of a suitable lipase and the optimization of reaction conditions such as pH, temperature, and solvent. The principles of such resolutions are well-established for similar branched-chain esters.

| Parameter | Description |

| Strategy | Enzymatic Kinetic Resolution of Racemic Methyl 2-ethylhexanoate |

| Potential Biocatalyst | Lipase from Candida antarctica B (e.g., Novozym 435) |

| Reaction Type | Enantioselective Hydrolysis |

| Substrate | Racemic Methyl 2-ethylhexanoate |

| Products | (S)-Methyl 2-ethylhexanoate and (R)-2-ethylhexanoic acid |

| Separation | Based on the different chemical properties of the ester and the acid |

While direct data for the resolution of Methyl 2-ethylhexanoate is not detailed in the provided search context, the kinetic resolution of similar esters using lipases is a common and effective strategy. For example, the enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate has been successfully carried out using Novozym® 435, demonstrating the utility of this enzyme for reactions involving sterically hindered substrates.

Analytical Techniques for Enantiomeric Purity and Stereochemical Characterization of Methyl 2 Ethylhexanoate, S

Chromatographic Enantioseparation Methods

Chromatographic techniques are powerful tools for the separation of enantiomers. By employing a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA), enantiomers can be resolved into individual peaks, allowing for their quantification.

Chiral Gas Chromatography (GC) is a widely used technique for the separation of volatile chiral compounds like esters. The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP). Derivatized cyclodextrins are among the most common and effective CSPs for this purpose. gcms.czresearchgate.net The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. Differences in the stability of these complexes lead to different retention times, enabling separation. bgb-analytik.com

For the analysis of (S)-Methyl 2-ethylhexanoate (B8288628), a suitable chiral GC method would involve a high-resolution capillary column. The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are crucial for achieving baseline separation of the enantiomers.

Key aspects of Chiral GC for Methyl 2-ethylhexanoate:

Stationary Phases: Modified cyclodextrins, such as those derivatized with alkyl or acetyl groups, are highly effective for separating chiral esters. researchgate.net

Column Selection: The choice of the cyclodextrin cavity size (α, β, or γ) and the nature of the derivative influence the selectivity for a particular pair of enantiomers. researchgate.net

Detection: A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS). jmaterenvironsci.com

Table 1: Common Chiral GC Stationary Phases for Ester Enantioseparation

| Stationary Phase Type | Common Commercial Names | Typical Applications |

|---|---|---|

| Derivatized β-Cyclodextrin | Rt-βDEXsm, β-DEX-225 | Essential oils, terpenes, alcohols, ketones, esters researchgate.net |

| Derivatized γ-Cyclodextrin | Rt-γDEXsa | Larger chiral molecules, flavor compounds |

| Amino Acid Derivatives | Chirasil-Val | Derivatized amino acids, chiral amines, and alcohols researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers. csfarmacie.cznih.gov The most common approach involves the use of a Chiral Stationary Phase (CSP). chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds, including esters. bgb-analytik.comymc.co.jp These phases operate by a combination of attractive interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to differential retention of the enantiomers. bgb-analytik.com

The development of a chiral HPLC method for (S)-Methyl 2-ethylhexanoate would involve screening various CSPs and mobile phase compositions to achieve optimal separation.

Method Development Strategy for Chiral HPLC:

Column Screening: A selection of polysaccharide-based columns (e.g., cellulose or amylose derivatives) is typically screened. bgb-analytik.comymc.co.jp

Mobile Phase Selection: Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used. The choice of solvent and the addition of modifiers can significantly impact the separation. ymc.co.jp

Optimization: Once a suitable column and mobile phase are identified, parameters such as flow rate and temperature are optimized to improve resolution and analysis time.

Table 2: Polysaccharide-Based Chiral Stationary Phases for HPLC

| CSP Base | Derivative Type | Common Commercial Names |

|---|---|---|

| Amylose | Tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® AD, Amylose-SA |

| Cellulose | Tris(3,5-dimethylphenylcarbamate) | CHIRALCEL® OD, Cellulose-SB |

| Cellulose | Tris(4-methylbenzoate) | CHIRALCEL® OJ, Cellulose-SC |

Spectroscopic Investigations for Absolute Configuration Determination

While chromatographic methods are excellent for separating and quantifying enantiomers, spectroscopic techniques are often required to determine the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral center.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum plots this difference in absorption against wavelength. The resulting signal, known as the Cotton effect, can be positive or negative and is characteristic of the stereochemistry of the molecule.

For (S)-Methyl 2-ethylhexanoate, the carbonyl group (C=O) acts as a chromophore. The interaction of this chromophore with the chiral center results in a characteristic CD spectrum. The sign of the Cotton effect can often be correlated to the absolute configuration by applying empirical rules, such as the Octant Rule for ketones and related compounds. ethz.ch By comparing the experimental CD spectrum with theoretical calculations or with the spectra of structurally related compounds of known configuration, the (S)-configuration can be confirmed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation and can also be used to determine enantiomeric excess (e.e.). researchgate.net In a standard achiral solvent, the NMR spectra of two enantiomers are identical. scispace.com To differentiate them, a chiral environment must be created. This is typically achieved in one of two ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the integration of their respective signals to determine the enantiomeric ratio. researchgate.net

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netsemanticscholar.org This interaction can induce small but measurable differences in the chemical shifts (anisochrony) of the corresponding protons or carbons in the two enantiomers, enabling the determination of their relative concentrations. scispace.com Prochiral solvating agents have also been developed that become chiral upon interaction with the analyte. semanticscholar.org

For (S)-Methyl 2-ethylhexanoate, using a CSA such as a lanthanide shift reagent or a chiral alcohol in the NMR sample could induce separate signals for the (S) and (R) enantiomers, allowing for the calculation of the enantiomeric excess.

Table 3: Common Reagents for Chiral NMR Analysis

| Technique | Reagent Type | Examples | Principle |

|---|---|---|---|

| Chiral Derivatization | Acid Chlorides, Alcohols | Mosher's acid chloride, (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | Covalent formation of diastereomers with distinct NMR signals. researchgate.net |

| Chiral Solvation | Lanthanide Shift Reagents, Chiral Alcohols | Eu(hfc)₃, (R)-(+)-1-Phenylethanol | Non-covalent formation of transient diastereomeric complexes, inducing chemical shift differences. researchgate.net |

Mass Spectrometry (MS) and Coupled Techniques for Chiral Analysis

Mass Spectrometry (MS) is a highly sensitive detection technique that measures the mass-to-charge ratio of ions. While standard MS cannot distinguish between enantiomers because they have the same mass, it becomes a powerful tool for chiral analysis when coupled with a chiral separation method (GC-MS or LC-MS) or when using specific chiral recognition methods within the mass spectrometer. polyu.edu.hk

In a GC-MS or LC-MS setup, the chromatography column first separates the enantiomers, which then enter the mass spectrometer for detection and quantification. This provides both the retention time for identification and the mass spectrum for structural confirmation. nih.gov The NIST database, for instance, contains mass spectral data for racemic methyl 2-ethylhexanoate, which can be used for comparison. nih.govnist.gov

More advanced chiral mass spectrometry techniques involve creating diastereomeric complexes with a chiral selector inside the mass spectrometer. These complexes can then be differentiated based on their fragmentation patterns (MS/MS) or their mobility in an electric field (Ion Mobility-Mass Spectrometry, IM-MS). polyu.edu.hk These methods rely on the different stabilities or shapes of the diastereomeric ions.

Stereoselective Reactivity and Mechanistic Investigations of Methyl 2 Ethylhexanoate, S

Kinetic Studies of Enantioselective Reactions Involving the (S)-Ester

The kinetic analysis of enantioselective reactions provides crucial insights into the factors governing stereochemical outcomes. While specific kinetic data for the enantioselective reactions of (S)-methyl 2-ethylhexanoate (B8288628) are not extensively documented in publicly available literature, general principles derived from studies on structurally similar chiral esters, particularly in enzyme-catalyzed reactions, can provide a framework for understanding its behavior.

Lipase-catalyzed kinetic resolutions are a common method for separating enantiomers of chiral esters. In these reactions, one enantiomer is preferentially hydrolyzed or transesterified by the enzyme, allowing for the separation of the unreacted ester and the product. The efficiency of such resolutions is quantified by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers.

For a hypothetical lipase-catalyzed hydrolysis of racemic methyl 2-ethylhexanoate, the kinetic parameters would be determined by monitoring the concentrations of the (S)- and (R)-enantiomers over time. The Michaelis-Menten kinetic model is often applied to such enzymatic reactions.

Table 1: Hypothetical Michaelis-Menten Parameters for Lipase-Catalyzed Hydrolysis of Methyl 2-ethylhexanoate Enantiomers

| Enantiomer | Vmax (µmol/min/mg enzyme) | Km (mM) |

| (S)-Methyl 2-ethylhexanoate | kcat(S)[E]0 | Km(S) |

| (R)-Methyl 2-ethylhexanoate | kcat(R)[E]0 | Km(R) |

| Note: The values for Vmax and Km are hypothetical and would need to be determined experimentally. |

The enantioselectivity (E) can be calculated from these parameters using the following equation:

E = (kcat(S)/Km(S)) / (kcat(R)/Km(R))

A high E value indicates a high degree of enantioselectivity, meaning the enzyme reacts much faster with one enantiomer than the other.

Mechanistic Elucidation of Stereodifferentiating Transformations

The mechanism of stereodifferentiating transformations involving (S)-methyl 2-ethylhexanoate is fundamentally governed by the interactions between the chiral center of the ester and the catalyst or reagent. In enzyme-catalyzed reactions, this differentiation occurs within the chiral active site of the enzyme.

Lipases, a class of enzymes commonly used for the kinetic resolution of esters, operate through a serine hydrolase mechanism. This process involves the formation of a tetrahedral intermediate. The stereoselectivity of the reaction arises from the different energies of the transition states leading to the formation of the tetrahedral intermediates for the (S)- and (R)-enantiomers.

The mechanism can be outlined as follows:

Binding: The ester binds to the active site of the lipase (B570770). The active site is a three-dimensional pocket that can preferentially accommodate one enantiomer over the other.

Nucleophilic Attack: A serine residue in the enzyme's catalytic triad acts as a nucleophile, attacking the carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack forms a short-lived, high-energy tetrahedral intermediate. The stereochemistry of this intermediate is crucial for enantiomeric discrimination. The enzyme's active site stabilizes the transition state for one enantiomer more effectively than the other.

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol (methanol).

Deacylation: A nucleophile (typically water in hydrolysis) attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid (2-ethylhexanoic acid).

The rate-determining step in this mechanism is often the formation or breakdown of the tetrahedral intermediate. The subtle differences in the steric and electronic interactions between the (S)- and (R)-enantiomers and the amino acid residues in the enzyme's active site lead to different activation energies for this step, resulting in the observed enantioselectivity.

Role of the (S)-Chirality in Reaction Pathways and Selectivity

The (S)-chirality at the C2 position of methyl 2-ethylhexanoate is the defining feature that dictates its behavior in stereoselective reactions. The spatial arrangement of the ethyl and butyl groups around the chiral center creates a unique three-dimensional profile that is recognized by chiral catalysts and reagents.

In enzymatic reactions, the "fit" of the (S)-enantiomer into the enzyme's active site is critical. Many lipases exhibit a preference for one enantiomer based on the relative sizes of the substituents at the chiral center. According to Kazlauskas's rule for certain lipases, the enantiomer with the larger substituent oriented away from the catalytic serine is hydrolyzed faster. For methyl 2-ethylhexanoate, the butyl group is larger than the ethyl group. The preferred orientation of the (S)-enantiomer in the active site would place these groups in a way that minimizes steric hindrance and allows for optimal interaction with the catalytic residues, leading to a faster reaction rate compared to the (R)-enantiomer.

The chirality of the substrate can also influence the reaction pathway by:

Controlling the approach of reagents: In non-enzymatic asymmetric synthesis, the chiral center can direct the approach of a reagent to one face of the molecule over the other.

Stabilizing transition states: The stereochemistry of the substrate can lead to the preferential stabilization of one diastereomeric transition state over another, resulting in a high degree of product selectivity.

Advanced Applications of Methyl 2 Ethylhexanoate, S , in Materials Science and Specialized Chemical Synthesis

Chiral Precursors for the Synthesis of Advanced Materials

The introduction of chirality into polymer backbones is a key strategy for controlling their secondary structure, aggregation behavior, and chiroptical properties. The (S)-2-ethylhexyl group, derivable from Methyl 2-ethylhexanoate (B8288628), (S)-, has been successfully utilized as a chiral side chain in the synthesis of advanced functional polymers. These chiral side chains can impart a preferred helical conformation (or other chiral ordering) to the polymer main chain, which would otherwise exist as a random coil.

A notable study investigated the impact of chiral 2-ethylhexyl side chains on the properties of narrow bandgap conjugated polymers, specifically PCPDTBT* (poly[(4,4-bis(2-ethylhexyl)cyclopenta-[2,1-b:3,4-b′]dithiophene)-2,6-diyl-alt-(2,1,3-benzothiadiazole)-4,7-diyl]) and PCDTPT*. rsc.org The presence of the chiral substituent provides a method to study the geometry of polymer aggregates and the secondary structure of these materials using circular dichroism (CD) spectroscopy. rsc.org Research findings indicate that the asymmetry in the side-chain can be effectively translated to the optically active conjugated backbone, leading to observable CD signals that signify chiral ordering within polymer aggregates. rsc.org

In the case of PCPDTBT, the introduction of the chiral (S)-2-ethylhexyl side chains led to a greater degree of chiral order compared to a similar polymer, PCDTPT. rsc.org Furthermore, Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) analysis revealed that thin films of the chiral polymer (PCPDTBT*) were more ordered than films made from the equivalent polymer containing standard, racemic 2-ethylhexyl chains. rsc.org This demonstrates that the chirality introduced by the precursor directly influences the solid-state microstructure of the resulting advanced material. rsc.org The broader class of metal 2-ethylhexanoates is also widely recognized for their role as metal-organic precursors in materials science, particularly as catalysts for ring-opening polymerizations. researchgate.net

| Polymer | Side Chain Type | Key Finding | Reference |

|---|---|---|---|

| PCPDTBT | Chiral (S)-2-ethylhexyl | Exhibits significant chiral ordering in aggregates (observed via Circular Dichroism). | rsc.org |

| PCPDTBT | Racemic 2-ethylhexyl | Films show less structural order compared to the chiral version (observed via GIWAXS). | rsc.org |

| PCDTPT | Chiral (S)-2-ethylhexyl | Shows less chiral order than PCPDTBT* due to a higher rotational barrier in the polymer backbone. | rsc.org |

Integration into Complex Molecular Architectures and Specialty Chemicals

The 2-ethylhexyl group is valued in industrial chemistry for its unique structural properties. The branching in its carbon chain effectively inhibits crystallization, which lowers the freezing point and reduces the viscosity of materials it is incorporated into. atamanchemicals.com This characteristic is the basis for the large-scale use of its derivatives as plasticizers, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and tris(2-ethylhexyl) trimellitate (TOTM), and as additives in lubricants. atamanchemicals.comwikipedia.org

When moving from the common racemic form to the enantiopure Methyl 2-ethylhexanoate, (S)-, chemists can retain these desirable physical properties while simultaneously introducing chirality. This opens the door to its use in specialty chemicals and complex molecular architectures where stereochemistry is critical to function. Examples of such advanced applications include:

Chiral Liquid Crystals: Chirality is a fundamental requirement for the formation of many advanced liquid crystal phases, such as the chiral smectic C (SmC*) phase, which is essential for ferroelectric liquid crystal displays. mdpi.comresearchgate.net The incorporation of a chiral moiety, such as the (S)-2-ethylhexyl group, into a mesogenic (liquid crystal-forming) molecule can induce the helical twisting required for these phases.

Chiral Ionic Liquids: Chiral ionic liquids are a class of specialty chemicals used as solvents or catalysts in asymmetric synthesis. whiterose.ac.uk By building the (S)-2-ethylhexyl group into the cation or anion of an ionic liquid, it is possible to create a chiral environment that can influence the stereochemical outcome of a chemical reaction. whiterose.ac.uk

Dendrimers and Complex Architectures: Dendrimers are highly branched, tree-like molecules with well-defined structures. nih.gov Chiral building blocks are often used in their synthesis to control the three-dimensional shape and surface chemistry, making them suitable for applications in catalysis and materials science. nih.gov

The integration of the (S)-2-ethylhexanoate moiety allows for the precise tuning of a molecule's physical properties (solubility, viscosity, thermal behavior) while imparting the specific chiral recognition or optical activity required for its specialized function.

Development of Chiral Synthons for Stereodefined Molecules

In modern organic synthesis, particularly for pharmaceuticals and advanced materials, the construction of stereodefined molecules is paramount. This is often achieved using "chiral synthons," which are relatively simple, enantiomerically pure molecules that serve as building blocks for more complex targets. sigmaaldrich.com Methyl 2-ethylhexanoate, (S)- is a valuable precursor for two key chiral synthons:

(S)-2-Ethylhexanoic Acid: Produced by the simple hydrolysis of the methyl ester. Chiral carboxylic acids are a major class of building blocks in organic synthesis.

(S)-2-Ethylhexanol: Produced by the chemical reduction of the ester group. Chiral alcohols are versatile intermediates, readily converted into other functional groups. google.com

The utility of these synthons is demonstrated by their application in stereoselective synthesis. For instance, (S)-2-ethylhexanol has been used as the starting material for the synthesis of chiral 3,4-propylenedioxythiophenes (ProDOTs). mdpi.com These ProDOT monomers can then be polymerized to create chiral polythiophenes, a class of conducting polymers with applications in electronics and sensors. mdpi.com This process represents a clear transfer of chirality from a simple building block to a functional macromolecule.

The ability to use these synthons allows chemists to introduce a specific stereocenter at a desired position within a target molecule. This approach is fundamental to the synthesis of molecules with stereodefined quaternary centers and other complex chiral architectures, providing a reliable method for controlling the three-dimensional structure of the final product. nih.govescholarship.org

| Derived Synthon | Method of Formation | Synthon Class | Potential Application Area |

|---|---|---|---|

| (S)-2-Ethylhexanoic Acid | Ester Hydrolysis | Chiral Carboxylic Acid | Synthesis of chiral pharmaceuticals, specialty esters, and amides. |

| (S)-2-Ethylhexanol | Ester Reduction | Chiral Alcohol | Precursor for chiral monomers (e.g., ProDOTs), synthesis of chiral ethers and alkylating agents. mdpi.com |

Compound Index

| Compound Name | IUPAC Name | Role |

|---|---|---|

| Methyl 2-ethylhexanoate, (S)- | methyl (2S)-2-ethylhexanoate | Primary subject; chiral precursor |

| (S)-2-Ethylhexanoic Acid | (2S)-2-ethylhexanoic acid | Derived chiral synthon |

| (S)-2-Ethylhexanol | (2S)-2-ethylhexan-1-ol | Derived chiral synthon |

| PCPDTBT | poly[(4,4-bis(2-ethylhexyl)cyclopenta-[2,1-b:3,4-b′]dithiophene)-2,6-diyl-alt-(2,1,3-benzothiadiazole)-4,7-diyl] | Chiral conjugated polymer |

| PCDTPT | poly[(4,4-bis(2-ethylhexyl)cyclopenta[2,1-b:3,4-b0]dithiophene)-2,6-diyl-alt- wikipedia.orgmdpi.comsmolecule.com-thiadiazolo[3,4-c]pyridine] | Chiral conjugated polymer |

| bis(2-ethylhexyl) phthalate (DEHP) | bis(2-ethylhexyl) benzene-1,2-dicarboxylate | Plasticizer |

| tris(2-ethylhexyl) trimellitate (TOTM) | tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | Plasticizer |

| 3,4-propylenedioxythiophenes (ProDOTs) | Varies based on substitution | Monomer for conducting polymers |

Computational and Theoretical Studies of S Methyl 2 Ethylhexanoate

Molecular Modeling and Dynamics Simulations of Chiral Interactions

Molecular modeling and dynamics (MD) simulations are indispensable for understanding the non-covalent interactions that govern chiral recognition. For (S)-Methyl 2-ethylhexanoate (B8288628), these simulations can elucidate how it interacts with chiral selectors in chromatography, chiral catalysts, or biological receptors. By simulating the dynamic behavior of the molecule in different chemical environments, researchers can identify the key intermolecular forces, such as hydrogen bonds, van der Waals forces, and steric repulsions, that lead to enantioselective discrimination.

For instance, MD simulations can be employed to model the interaction of (S)-Methyl 2-ethylhexanoate with a chiral stationary phase in a simulated chromatographic column. These simulations can predict the retention times of the enantiomers and provide a detailed picture of the binding modes responsible for their separation. Key parameters that can be analyzed from these simulations include the binding free energy, the lifetime of the diastereomeric complexes, and the specific orientation of the enantiomers within the chiral selector's binding pocket.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for the Interaction of (S)-Methyl 2-ethylhexanoate with a Chiral Selector

| Parameter | Value |

| Force Field | AMBER, CHARMM |

| Solvent Model | TIP3P Water |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Chiral Selector | Cyclodextrin-based |

This table presents typical parameters for a molecular dynamics simulation setup designed to study chiral interactions.

Research on other chiral molecules has demonstrated the power of this approach. For example, MD simulations have been used to investigate the chiral recognition between amino acid-based molecular micelles and various chiral compounds, identifying the crucial intermolecular interactions that determine enantiomeric separation nsf.govnih.gov. These studies highlight how the shape, charge distribution, and hydrogen bonding capabilities of both the chiral selector and the analyte are critical for effective chiral recognition nih.gov.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic properties of (S)-Methyl 2-ethylhexanoate. These calculations can provide accurate information about the molecule's three-dimensional structure, conformational stability, and electronic properties, which are fundamental to its reactivity.

Conformational analysis using DFT can identify the most stable arrangements of the atoms in (S)-Methyl 2-ethylhexanoate. By rotating the single bonds in the molecule, a potential energy surface can be generated, revealing the low-energy conformers that are most likely to be present at a given temperature. This information is crucial for understanding how the molecule will interact with other reactants and catalysts. For other chiral esters, DFT has been successfully used to analyze their conformational landscapes nih.govacs.orgresearchgate.netmdpi.com.

Table 2: Hypothetical Relative Energies of (S)-Methyl 2-ethylhexanoate Conformers Calculated by DFT

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.5 |

| 2 | 60° | 0.8 |

| 3 | 120° | 0.0 |

| 4 | 180° | 1.2 |

This table illustrates how DFT calculations can be used to determine the relative stability of different conformers of (S)-Methyl 2-ethylhexanoate.

Furthermore, quantum chemical calculations can be used to predict the reactivity of (S)-Methyl 2-ethylhexanoate. By calculating properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, researchers can identify the most likely sites for nucleophilic or electrophilic attack. This information is invaluable for designing chemical reactions that are both efficient and stereoselective. For example, DFT calculations have been used to rationalize the stereochemical outcomes of enantioselective reactions involving α-nitro esters nih.gov.

In Silico Approaches to Enantioselective Reaction Design

In silico approaches combine computational techniques to design and optimize enantioselective reactions for the synthesis of molecules like (S)-Methyl 2-ethylhexanoate. These methods can be used to screen potential catalysts, predict the stereochemical outcome of a reaction, and provide insights into the reaction mechanism.

One powerful in silico strategy is computational enzyme design. This involves using computational methods to engineer enzymes with high selectivity for a particular enantiomer. By modeling the interaction of a substrate, such as a precursor to (S)-Methyl 2-ethylhexanoate, with the active site of an enzyme, researchers can identify mutations that will enhance the desired stereoselectivity. High-throughput molecular dynamics simulations can then be used to rank the designed enzyme variants before they are tested experimentally nih.gov.

Another approach involves the use of computational models to predict the enantiomeric excess of a reaction catalyzed by a chiral catalyst. By calculating the energies of the transition states leading to the (S) and (R) products, the enantiomeric ratio can be estimated. This allows for the rapid screening of a large number of potential catalysts and reaction conditions, accelerating the discovery of new and efficient enantioselective syntheses rroij.comlibretexts.orgwikipedia.org. The design of chiral organic structure-directing agents for the synthesis of chiral zeolites is an example of the successful application of in silico design researchgate.net.

Table 3: Hypothetical Screening of Chiral Catalysts for the Enantioselective Synthesis of (S)-Methyl 2-ethylhexanoate

| Catalyst | Predicted Enantiomeric Excess (%) | Computational Method |

| Catalyst A | 85 | DFT |

| Catalyst B | 92 | Molecular Docking & MD |

| Catalyst C | 78 | DFT |

| Catalyst D | 95 | Hybrid QM/MM |

This table provides a conceptual example of how computational methods can be used to screen and prioritize chiral catalysts for a specific enantioselective reaction.

These computational approaches are transforming the field of asymmetric synthesis by reducing the amount of trial-and-error experimentation required to develop highly enantioselective reactions scispace.commdpi.comnih.govnih.govyoutube.com.

Future Perspectives and Emerging Research Avenues for S Methyl 2 Ethylhexanoate

Sustainable Synthesis and Green Chemistry Innovations

The conventional synthesis of esters often involves acid catalysis and heating, which presents environmental and efficiency challenges. smolecule.com The future of (S)-Methyl 2-ethylhexanoate (B8288628) production is intrinsically linked to the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances through innovative process design. sphinxsai.comwjarr.com This philosophical shift encourages the development of manufacturing processes that are not only economically viable but also environmentally benign. wjarr.com

Key innovations shaping the sustainable synthesis of this compound include:

Alternative Energy Sources: Technologies like photocatalysis, which uses visible light to drive reactions, and electrocatalysis, which employs electricity, are emerging as powerful tools. astrazeneca.com These methods can enable chemical transformations under milder conditions, reducing energy consumption and often replacing harsh chemical reagents. wjarr.comastrazeneca.com

Renewable Feedstocks: A core tenet of green chemistry is the use of renewable starting materials. Research is exploring pathways that could produce the precursors to (S)-Methyl 2-ethylhexanoate, such as 2-ethylhexanoic acid and methanol (B129727), from bio-based sources rather than fossil fuels. sphinxsai.com

Waste-Free Processes: The ideal chemical synthesis has high "atom economy," meaning most of the atoms from the reactants are incorporated into the final product. Future synthetic routes will focus on minimizing byproducts and designing processes where waste is essentially eliminated, such as through optimized catalytic cycles. wjarr.comgoogle.com

Benign Solvents: Replacing toxic organic solvents with safer alternatives like water, supercritical CO2, or ionic liquids is a major focus of green chemistry research. wjarr.com For the synthesis of (S)-Methyl 2-ethylhexanoate, this could significantly reduce the environmental impact of the manufacturing process. wjarr.com

These green chemistry innovations are not merely theoretical; they represent a practical roadmap toward more efficient, safer, and sustainable industrial-scale production of chiral compounds. google.com

Exploration of Novel Biocatalytic Systems and Enzyme Discovery

Biocatalysis, the use of enzymes to catalyze chemical reactions, stands at the forefront of sustainable synthesis for chiral molecules like (S)-Methyl 2-ethylhexanoate. nih.gov Enzymes offer exquisite selectivity, often producing a single enantiomer with high purity under mild, environmentally friendly conditions. nih.gov The future in this area is focused on overcoming existing limitations and discovering new enzymatic capabilities.

Enzyme Discovery and Engineering: While lipases are commonly explored for ester synthesis, the discovery of new enzymes with novel functionalities is a continuous pursuit. smolecule.comnih.gov Advances in genetic engineering and directed evolution allow scientists to tailor enzymes for specific tasks. nih.gov This includes creating enzyme mutants that can tolerate industrial process conditions or accept bulky or non-natural substrates, which is particularly relevant for branched-chain esters like methyl 2-ethylhexanoate. nih.govnih.gov For instance, researchers have engineered variants of lipases to improve activity towards sterically hindered acids. nih.gov

Immobilization and Reusability: A significant advancement in making biocatalysis economically feasible is enzyme immobilization. nih.gov By attaching enzymes to a solid support, they can be easily separated from the reaction mixture and reused multiple times, drastically reducing costs. nih.govresearchgate.net Research into new immobilization materials and techniques continues to enhance enzyme stability and longevity.

Artificial Enzymes (Nanozymes): An exciting frontier is the development of "nanozymes," which are nanomaterials that mimic the catalytic activity of natural enzymes. rsc.org These artificial enzymes can be designed to be highly stable and robust, and they offer the potential for creating chiral-selective catalysts from the ground up, providing a new avenue for asymmetric synthesis. rsc.org

The table below summarizes key parameters from a study on the biocatalytic synthesis of a related branched-chain ester, highlighting the conditions optimized for enzymatic processes.

| Parameter | Condition | Outcome | Reference |

| Biocatalyst | Novozym® 435 (immobilized lipase) | Effective for branched substrates | nih.gov |

| Temperature | 70-80 °C | Higher temperature increased reaction rate | nih.gov |

| Substrate Ratio | 10% molar excess of alcohol | Compensated for evaporative loss | nih.gov |

| Medium | Solvent-free | Reduces environmental impact and waste | nih.gov |

Advancements in Analytical Platforms for High-Throughput Chiral Analysis

The ability to rapidly and accurately determine the enantiomeric purity of (S)-Methyl 2-ethylhexanoate is crucial for both research and industrial quality control. Traditional analytical methods are often time-consuming, creating a bottleneck in high-throughput experimentation and process optimization. nih.gov Modern analytical science is focused on developing faster and more efficient platforms for chiral analysis.

Advancements in this field include:

Supercritical Fluid Chromatography (SFC): SFC has emerged as a premier technique for chiral separations due to its high speed and efficiency. jiangnan.edu.cnacs.org Using supercritical CO2 as the mobile phase, which has low viscosity, allows for very high flow rates and separation times often under one minute. nih.gov

Miniaturization and Microfluidics: "Lab-on-a-chip" systems integrate separation techniques onto small microfluidic devices. nih.gov These platforms require very small sample volumes, offer precise control, and can perform analyses much faster than conventional equipment, making them ideal for high-throughput screening. nih.gov

Advanced Stationary Phases: The development of new chiral stationary phases (CSPs) remains a core area of research. Novel materials and bonding chemistries are continually improving the resolution and broadening the applicability of chromatographic methods like HPLC and GC for separating a wider range of chiral molecules. jiangnan.edu.cnacs.org

Direct-Detection Mass Spectrometry (MS): While MS is typically coupled with a separation technique, research is underway to enable direct chiral discrimination by mass spectrometry. acs.org This involves using chiral selectors or specialized ionization techniques to distinguish between enantiomers without a prior chromatographic step, offering the potential for near-instantaneous analysis. acs.org

The following table compares key features of modern analytical platforms used for chiral analysis.

| Analytical Technique | Principle | Key Advantages | Typical Analysis Time |

| HPLC | Differential interaction with a chiral stationary phase | High resolution, well-established | 5-30 minutes |

| GC | Volatility-based separation on a chiral capillary column | Excellent for volatile compounds | 5-20 minutes |

| SFC | Separation using a supercritical fluid mobile phase | Very fast, high throughput, green (less solvent) | < 1 minute |

| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector | High efficiency, low sample consumption | 5-15 minutes |

Expanding the Scope of Chiral Applications in Emerging Fields

While (S)-Methyl 2-ethylhexanoate is recognized for its use in the flavor and fragrance industry due to its characteristic fruity aroma, its potential as a chiral building block opens up applications in more advanced fields. smolecule.com The synthesis of a single, pure enantiomer is often the critical first step in constructing more complex molecules where stereochemistry dictates function. wikipedia.org

Emerging fields where chiral molecules like (S)-Methyl 2-ethylhexanoate could play a role include:

Pharmaceuticals: The "chiral switch," where a racemic drug is replaced by its single, active enantiomer, is a major trend in the pharmaceutical industry to enhance efficacy and reduce side effects. jocpr.comchiralpedia.com Chiral esters can serve as key intermediates in the asymmetric synthesis of active pharmaceutical ingredients (APIs). jocpr.com

Materials Science and Nanotechnology: Chirality is being harnessed to create advanced materials with unique optical, electronic, and mechanical properties. chiralpedia.commusechem.com Chiral molecules can be used to build sensors, electronic devices, and smart nanomaterials for applications like targeted drug delivery. chiralpedia.commusechem.com

Green Agriculture: The principle of chirality extends to agrochemicals, where one enantiomer of a pesticide may be effective against a target pest while the other is inactive or harmful to beneficial organisms. musechem.com Using single-enantiomer pesticides can lead to lower application rates and reduced environmental impact. musechem.com

The continued development of efficient and sustainable methods to produce (S)-Methyl 2-ethylhexanoate will be crucial for unlocking its full potential, transforming it from a simple fragrance component into a valuable building block for the next generation of chiral technologies.

Q & A

Basic: What are the recommended methods for synthesizing (S)-Methyl 2-ethylhexanoate with high enantiomeric purity?

Answer:

To achieve high enantiomeric purity, asymmetric catalysis is a preferred method. For example, manganese or cobalt carboxylates (e.g., Mn(neodecanoate)₂ or Co(II)(2-ethylhexanoate)₂) can serve as precursors for chiral catalysts when combined with tailored ligands like tridentate nitrogen donors (e.g., tmtacn). Key steps include:

- Catalyst Preparation : Generate active catalytic species in situ by mixing metal carboxylates with chiral ligands .

- Reaction Optimization : Adjust parameters such as solvent polarity (e.g., toluene), temperature (25–60°C), and substrate-to-catalyst ratio to enhance enantioselectivity.

- Purification : Use fractional distillation or chiral stationary phase chromatography to isolate the (S)-enantiomer.

Basic: How should researchers handle and store (S)-Methyl 2-ethylhexanoate to ensure stability and safety?

Answer:

Referencing safety protocols for structurally similar esters (e.g., 2-ethylhexyl 2-ethylhexanoate):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis or handling to avoid inhalation of vapors .

- Storage : Store in amber glass containers under inert gas (N₂ or Ar) at 4°C to prevent oxidation or hydrolysis. Avoid proximity to strong oxidizers .

Advanced: What analytical techniques are most effective for determining the enantiomeric excess of (S)-Methyl 2-ethylhexanoate in complex mixtures?

Answer:

Chiral chromatography is critical:

- Gas Chromatography (GC) : Use a β-cyclodextrin-based chiral column (e.g., Chirasil-Dex) with temperature programming (80–200°C) and flame ionization detection. Calibrate with racemic standards .

- High-Performance Liquid Chromatography (HPLC) : Employ polysaccharide-derived chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Validate results via mass spectrometry for trace quantification .

Advanced: How can conflicting data on the kinetic resolution of (S)-Methyl 2-ethylhexanoate in catalytic processes be reconciled?

Answer:

Apply systematic review methodologies:

- Variable Isolation : Design experiments to isolate confounding factors (e.g., catalyst loading, solvent polarity, or temperature gradients) .

- Meta-Analysis : Pool kinetic data from independent studies and perform regression analysis to identify dominant variables. Use tools like Cochrane Review Manager for statistical rigor .

- In Situ Spectroscopy**: Monitor reaction progress via FTIR or NMR to detect intermediate species that may explain discrepancies in rate constants .

Basic: What are the known biological or environmental hazards associated with (S)-Methyl 2-ethylhexanoate based on structurally related compounds?

Answer:

Using a read-across approach from calcium 2-ethylhexanoate and 2-ethylhexyl 2-ethylhexanoate:

- Toxicity : Liver effects (e.g., hepatocyte vacuolation) and developmental toxicity observed in rodent models at high doses. Conduct in vitro assays (e.g., HepG2 cell viability tests) for preliminary risk assessment .

- Environmental Impact : Low ecological hazard potential due to moderate biodegradability. Use OECD 301F biodegradation tests to confirm .

Advanced: What experimental design considerations are critical when studying the role of (S)-Methyl 2-ethylhexanoate in polymer synthesis?

Answer:

For specialty polymers (e.g., biodegradable polyesters):

- Monomer Ratios : Optimize stoichiometry of (S)-Methyl 2-ethylhexanoate with diols/diacids (e.g., 1:1.2 molar ratio) to control polymer chain length .

- Catalyst Selection : Use lipase-based catalysts (e.g., Candida antarctica Lipase B) for enantioselective polycondensation .

- Kinetic Monitoring : Track molecular weight distribution via gel permeation chromatography (GPC) and thermal stability via DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.